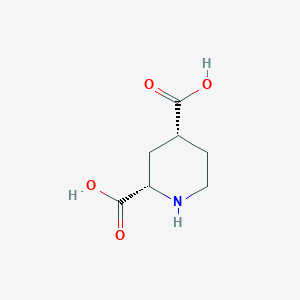

cis-Piperidine-2,4-dicarboxylic acid

Description

Contextualization within Piperidine (B6355638) Derivatives and Heterocyclic Chemistry

Piperidine and its derivatives are fundamental scaffolds in organic and medicinal chemistry. The piperidine ring is a common structural motif found in numerous natural products and synthetic pharmaceuticals. The versatility of the piperidine structure allows for a wide range of chemical modifications, leading to a diverse array of biological activities.

In the realm of heterocyclic chemistry, the synthesis of substituted piperidines is a significant area of research. Various synthetic strategies have been developed to control the stereochemistry of these compounds, as the spatial arrangement of substituents can dramatically influence their biological effects. The synthesis of specific isomers, such as cis-piperidine-2,4-dicarboxylic acid, can be achieved through methods like the condensation of piperidine with dicarboxylic acids or their derivatives, followed by purification to isolate the desired cis-isomer.

Historical Perspective of Piperidine Dicarboxylic Acids in Neurochemistry Research

The investigation of piperidine dicarboxylic acids in neurochemistry has been driven by the search for compounds that can interact with excitatory amino acid receptors, such as the N-methyl-D-aspartate (NMDA) receptor. These receptors play a crucial role in synaptic transmission and plasticity in the central nervous system.

Early research in the 1980s explored a series of piperidine dicarboxylates for their agonist and antagonist activities at these receptors. nih.gov These studies revealed that the stereochemistry of the carboxylic acid groups is a critical factor in determining the pharmacological profile of these compounds. For instance, it was observed that excitatory amino acid antagonism was a characteristic of the cis-dicarboxylates. nih.gov While much of the focus has been on isomers like cis-2,3-piperidine dicarboxylic acid, which was found to be a potent antagonist, these foundational studies also included the evaluation of this compound. nih.govnih.gov

Scope and Significance of Academic Inquiry into this compound

Academic inquiry into this compound has primarily been within the context of structure-activity relationship studies of excitatory amino acid receptor antagonists. nih.gov As a structural analog of the neurotransmitter glutamate (B1630785), it has been investigated for its potential to modulate glutamate receptor activity.

The significance of research into this specific isomer lies in its contribution to understanding the conformational requirements for interaction with excitatory amino acid receptors. By comparing the activity of different isomers of piperidine dicarboxylic acid, researchers can elucidate how the spatial arrangement of the acidic groups influences receptor binding and functional activity.

One key study systematically evaluated a series of piperidine dicarboxylates, including (+/-)-cis-2,4-piperidine dicarboxylic acid. The findings from this research are summarized in the table below.

| Compound | Activity Profile |

| (+/-)-cis-2,4-piperidine dicarboxylic acid | Excitatory amino acid antagonism nih.gov |

This antagonistic activity is a shared characteristic among the cis-isomers of piperidine dicarboxylic acids that were tested. nih.gov However, it is noteworthy that the potency of this antagonism was found to be greatest in the 2,3-analogue, suggesting a more optimal spatial arrangement of the carboxyl groups for receptor interaction in that isomer. nih.gov

The primary research findings for (+/-)-cis-2,4-piperidine dicarboxylic acid from this seminal study are detailed in the following table.

| Parameter | Finding |

| Agonist Activity | Not observed to have peak excitatory amino acid agonist activity. nih.gov |

| Antagonist Activity | Observed to have excitatory amino acid antagonism. nih.gov |

| Synaptic Depressant Activity | Observed in cis-dicarboxylates, with the greatest activity in the 2,3-analogue. nih.gov |

These findings position this compound as a molecule of interest for understanding the structural requirements for excitatory amino acid receptor antagonism, even if it is not the most potent compound in its class. Its study contributes to the broader knowledge base of how subtle changes in molecular geometry can lead to significant differences in biological activity.

Structure

3D Structure

Propriétés

IUPAC Name |

(2S,4R)-piperidine-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUOEIRUBILDKO-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](C[C@@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Considerations and Conformational Analysis of Cis Piperidine 2,4 Dicarboxylic Acid

Inherent Stereoisomerism and Diastereomeric Relationships of Piperidine (B6355638) Dicarboxylic Acids

Piperidine-2,4-dicarboxylic acid possesses two stereocenters at the C2 and C4 positions. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. The designation "cis" indicates that the two carboxyl groups are on the same side of the piperidine ring's plane, defining one diastereomeric pair. The other diastereomeric pair, where the carboxyl groups are on opposite sides, is designated as "trans". ontosight.ai

The cis diastereomer can exist as a pair of enantiomers: (2R, 4S) and (2S, 4R). These enantiomers are non-superimposable mirror images of each other. The relationship between the cis and trans pairs is diastereomeric, meaning they are stereoisomers that are not mirror images of each other and thus have different physical and chemical properties. escholarship.org The synthesis of piperidine dicarboxylic acids can lead to mixtures of these stereoisomers, necessitating purification steps to isolate the desired cis-isomer. ontosight.ai The relative stability of these diastereomers can be influenced by the steric hindrance and potential intramolecular interactions between the substituents. escholarship.org

Spectroscopic Investigations of Piperidine Ring Conformations

Spectroscopic techniques are invaluable tools for elucidating the conformational preferences of the flexible six-membered piperidine ring in cis-piperidine-2,4-dicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Equilibria

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for studying the conformational equilibria of piperidine derivatives in solution. rsc.org The piperidine ring typically adopts a chair conformation to minimize steric strain. In the case of this compound, two principal chair conformations are possible, differing in the axial or equatorial orientation of the carboxyl groups at the C2 and C4 positions.

The equilibrium between these conformers can be investigated by analyzing the coupling constants and chemical shifts in the ¹H and ¹³C NMR spectra. For instance, the magnitude of the vicinal proton-proton coupling constants (³JHH) can provide information about the dihedral angles between adjacent protons, which are characteristic of axial or equatorial orientations. acs.org In a diequatorial conformer, both carboxyl groups would occupy equatorial positions, which is generally sterically favorable. In the diaxial conformer, both groups would be in axial positions, leading to potentially significant 1,3-diaxial interactions. The observed NMR spectrum is a weighted average of the spectra of the individual conformers, and temperature-dependent NMR studies can be used to determine the thermodynamic parameters of the conformational equilibrium. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for Substituted Piperidines (Note: These are typical values and may vary for this compound)

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-2 | 2.5 - 3.5 | m |

| H-3 | 1.5 - 2.0 | m |

| H-4 | 2.0 - 3.0 | m |

| H-5 | 1.5 - 2.0 | m |

| H-6 | 2.5 - 3.5 | m |

| NH | 1.0 - 3.0 | br s |

| COOH | 10.0 - 13.0 | br s |

Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Piperidines (Note: These are typical values and may vary for this compound)

| Carbon | Chemical Shift (ppm) |

| C-2 | 50 - 60 |

| C-3 | 20 - 30 |

| C-4 | 40 - 50 |

| C-5 | 20 - 30 |

| C-6 | 50 - 60 |

| C=O | 170 - 180 |

Vibrational Spectroscopy for Molecular Geometry Assessment

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides insights into the molecular geometry and bonding within this compound. The vibrational frequencies of specific functional groups, such as the C=O and O-H stretches of the carboxylic acid groups and the N-H stretch of the piperidine ring, are sensitive to their local environment and conformation.

Table 3: Typical Vibrational Frequencies for Functional Groups in Piperidine Carboxylic Acids

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |

| N-H (Amine) | Stretching | 3200 - 3500 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1760 |

| C-N | Stretching | 1000 - 1250 |

| C-O | Stretching | 1210 - 1320 |

Computational Approaches to Conformational Landscapes

Computational chemistry offers powerful tools to complement experimental studies by providing detailed information about the conformational landscapes of molecules like this compound.

Quantum Chemical Calculations for Energy Minima and Transition States

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the geometries and relative energies of different conformers. nih.gov By performing geometry optimizations, it is possible to locate the energy minima corresponding to stable chair, boat, and twist-boat conformations of the piperidine ring with various substituent orientations.

These calculations can predict the relative stability of the diequatorial versus the diaxial conformer of this compound, taking into account steric hindrance and potential intramolecular hydrogen bonding. Furthermore, transition state calculations can identify the energy barriers between different conformers, providing insights into the dynamics of conformational interconversion. nih.gov The calculated relative energies can then be correlated with experimentally observed diastereoselectivities in chemical reactions. escholarship.org

Table 4: Hypothetical Relative Energies of this compound Conformers from DFT Calculations (Note: This is an illustrative example of what such calculations might yield)

| Conformer | Substituent Orientation (C2, C4) | Relative Energy (kcal/mol) |

| Chair 1 | Equatorial, Equatorial | 0.00 |

| Chair 2 | Axial, Axial | + 5.2 |

| Twist-Boat | - | + 6.8 |

| Boat | - | + 7.5 |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations provide a means to explore the conformational flexibility and dynamic behavior of this compound in a simulated environment, such as in solution. nih.govresearchgate.net By solving Newton's equations of motion for the atoms of the molecule over time, MD simulations can track the transitions between different conformations and provide a statistical description of the conformational landscape.

These simulations can reveal the preferred conformations in different solvents and at various temperatures, offering a more dynamic picture than static quantum chemical calculations. MD simulations can also be used to study the influence of intermolecular interactions, such as those with solvent molecules, on the conformational equilibrium. researchgate.net The insights gained from MD simulations are particularly valuable for understanding how the molecule might behave in a biological environment. nih.gov

Intramolecular Interactions and Their Influence on Piperidine Dicarboxylic Acid Conformation

The conformational landscape of this compound is significantly governed by a delicate interplay of intramolecular interactions. These non-covalent forces, namely hydrogen bonding networks and steric effects, dictate the preferred three-dimensional arrangement of the piperidine ring and its carboxylic acid substituents. Understanding these interactions is crucial for elucidating the molecule's structure-property relationships.

Hydrogen Bonding Networks

Intramolecular hydrogen bonding plays a pivotal role in stabilizing specific conformations of dicarboxylic acids, including cyclic derivatives like this compound. The presence of both hydrogen bond donors (the carboxylic acid protons and the piperidine N-H) and acceptors (the carbonyl oxygens) allows for the formation of internal hydrogen bonding networks that can influence the orientation of the substituent groups.

The formation and strength of these intramolecular hydrogen bonds are highly dependent on the solvent environment and the ionization state of the carboxylic acid groups. In non-polar solvents, intramolecular hydrogen bonds are generally more favored, as they shield the polar groups from the unfavorable environment. Conversely, in polar, protic solvents like water, intermolecular hydrogen bonding with the solvent can compete with and disrupt intramolecular interactions.

Studies on analogous cyclic dicarboxylic acids, such as cis-1,3-cyclopentanedicarboxylic acid, have provided valuable insights into these phenomena. For instance, the monoanion of cis-1,3-cyclopentanedicarboxylic acid in a non-polar solvent like DMSO exhibits strong intramolecular hydrogen bonding, as evidenced by a significant downfield chemical shift of the carboxylic acid proton in NMR spectroscopy. researchgate.net This interaction is considerably weaker in water due to competition from solvent molecules. researchgate.net

The potential for hydrogen bonding in this compound can lead to the formation of a pseudo-ring structure, which can lock the piperidine ring into a specific chair or twist-boat conformation. The relative energies of these conformations will be influenced by the strength of the intramolecular hydrogen bonds, which has been estimated to be around 28-29 kJ/mol in the gas phase for similar dicarboxylic acids like glutaric and adipic acid. nih.gov

Table 1: Comparison of K₁/K₂ Ratios for Cyclic Dicarboxylic Acids in Different Solvents

| Compound | Solvent | K₁/K₂ Ratio | Indication of Intramolecular H-Bonding |

| cis-1,3-Cyclopentanedicarboxylic Acid | Water | 2 x 10¹ | Weak |

| cis-1,3-Cyclopentanedicarboxylic Acid | DMSO | 1.3 x 10⁷ | Strong |

| trans-1,2-Cyclohexanedicarboxylic Acid | Water | << 10⁴ | Absent |

| trans-1,2-Cyclohexanedicarboxylic Acid | DMSO | 4 x 10⁶ | Present in monoanion |

Data compiled from studies on analogous cyclic dicarboxylic acids. researchgate.netacs.org

Steric Effects and A-strain Considerations

The conformational preferences of the this compound are also heavily influenced by steric interactions. In a piperidine ring, substituents can occupy either axial or equatorial positions, with the latter generally being more stable due to reduced steric hindrance. The energetic penalty associated with placing a substituent in an axial position is known as A-strain or 1,3-diaxial strain.

For a cis-2,4-disubstituted piperidine, the two substituents are on the same side of the ring. This can lead to two possible chair conformations: one with one substituent in an axial position and the other in an equatorial position (axial-equatorial), and the ring-flipped conformer which would also be axial-equatorial. The relative stability of these conformers will depend on the A-values of the substituents. The A-value quantifies the steric strain of an axial substituent compared to an equatorial one.

While the specific A-value for a carboxylic acid group on a piperidine ring is not definitively established in the literature, it is expected to be significant, favoring an equatorial orientation to minimize steric clashes with the axial hydrogens on the ring. In the case of this compound, a chair conformation where the C2-carboxylic acid group is equatorial and the C4-carboxylic acid group is axial, or vice versa, would be expected.

However, the situation is more complex than simple A-values. The presence of the nitrogen atom in the ring and the potential for intramolecular interactions, as discussed previously, can modulate the conformational equilibrium. For instance, in certain N-acylpiperidines, an axial orientation of a 2-methyl substituent can be favored due to the interplay of steric and electronic effects. nih.gov

Furthermore, gauche interactions between the substituents need to be considered. In the axial-equatorial conformation of this compound, the two carboxylic acid groups would be in a gauche relationship, which can introduce additional steric strain. The balance between minimizing 1,3-diaxial strain and gauche interactions will ultimately determine the dominant conformation.

Computational studies on related substituted piperidines and cyclohexanes provide a framework for understanding these steric considerations. For example, in cis-1,2-dimethylcyclohexane, both chair conformations have one axial and one equatorial methyl group, resulting in equal energy. researchgate.net However, the introduction of heteroatoms and larger, more complex substituents like carboxylic acids in this compound necessitates a more nuanced analysis that also accounts for the electronic and hydrogen-bonding effects.

Table 2: Estimated Conformational Energies for Substituted Piperidines

| Substituent at C2 | Substituent at C4 | Preferred Conformation | Estimated ΔG (kcal/mol) | Primary Influencing Factor |

| -COOH (axial) | -COOH (equatorial) | Chair | >0 | A-strain |

| -COOH (equatorial) | -COOH (axial) | Chair | >0 | A-strain |

| -COOH (equatorial) | -COOH (equatorial) | Twist-Boat | Variable | Torsional & Steric Strain |

This table presents a qualitative estimation of conformational preferences based on general principles of stereochemistry.

Advanced Synthetic Methodologies for Cis Piperidine 2,4 Dicarboxylic Acid and Its Stereoisomers

Strategies for Stereoselective and Enantioselective Synthesis

Achieving the desired stereochemistry in the piperidine (B6355638) ring is a formidable challenge that has been addressed through various innovative approaches. These methods often employ external chiral influences or exploit the inherent stereochemistry of starting materials to guide the formation of specific isomers.

Chiral Auxiliary and Induction Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. Following the reaction, the auxiliary is cleaved to yield the enantiomerically enriched product.

One notable approach involves the use of phenylglycinol-derived oxazolopiperidone lactams. These chiral building blocks can be prepared in both enantiomeric forms and allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. The inherent chirality of the auxiliary guides the stereochemical outcome of subsequent reactions, providing access to a variety of enantiopure polysubstituted piperidines.

Carbohydrate-based chiral auxiliaries, such as D-arabinopyranosylamine, have also been successfully employed in the stereoselective synthesis of piperidine derivatives. A domino Mannich–Michael reaction using Danishefsky's diene with O-pivaloylated arabinosylaldimines can furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity. Subsequent conjugate cuprate (B13416276) addition can lead to the formation of 2,6-cis-substituted piperidinones, which are valuable precursors for further elaboration.

The table below summarizes selected chiral auxiliaries and their applications in the synthesis of piperidine derivatives.

| Chiral Auxiliary | Key Reaction | Product Type | Reference |

| (R)-Phenylglycinol | Cyclocondensation with δ-oxo acids | Oxazolopiperidone lactams | cdnsciencepub.com |

| D-Arabinopyranosylamine | Domino Mannich–Michael reaction | N-Arabinosyl dehydropiperidinones |

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis offers an elegant and efficient means of generating chiral piperidines, where a small amount of a chiral catalyst can generate a large quantity of enantiomerically enriched product.

Rhodium-catalyzed asymmetric reactions have emerged as a powerful tool. For instance, a rhodium(I)-catalyzed [2+2+2] cycloaddition of an alkyne, alkene, and isocyanate can be employed to construct the piperidine scaffold with high enantioselectivity. core.ac.uk This method allows for the assembly of three components in a single step, creating multiple stereocenters with excellent control. Similarly, rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides a route to 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. nih.gov

Copper-catalyzed reactions also play a significant role. A regiospecific and enantioselective cyclizative aminoboration of unsaturated amines using a Cu/(S, S)-Ph-BPE catalyst can lead to the formation of 2,3-cis-disubstituted piperidines with high yields and excellent enantioselectivities. researchgate.net

The following table highlights some asymmetric catalytic methods for piperidine synthesis.

| Catalyst System | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Rhodium(I)/Chiral Diene | [2+2+2] Cycloaddition | Polysubstituted Piperidines | High | core.ac.uk |

| Rhodium/Chiral Ligand | Asymmetric Carbometalation | 3-Substituted Tetrahydropyridines | High | nih.gov |

| Copper/(S, S)-Ph-BPE | Cyclizative Aminoboration | 2,3-cis-Disubstituted Piperidines | up to 96% | researchgate.net |

Chemoenzymatic Synthetic Routes

The synergy between chemical synthesis and biocatalysis, known as chemoenzymatic synthesis, provides a powerful platform for the production of enantiomerically pure compounds under mild and environmentally benign conditions. Enzymes, with their inherent stereoselectivity, can be used to resolve racemic mixtures or to perform asymmetric transformations.

Lipases are a class of enzymes that have been effectively used in the kinetic resolution of piperidine derivatives. For example, Candida antarctica lipase (B570770) B (CALB) has been employed for the enantioselective acylation of racemic piperidine intermediates, allowing for the separation of enantiomers. Another approach involves the use of dioxygenase enzymes, such as γ-butyrobetaine hydroxylase (BBOX), to catalyze the oxidative desymmetrization of achiral N,N-dialkyl piperidine-4-carboxylates. nih.gov This biocatalytic C-H activation strategy can introduce multiple stereocenters in a single step with high stereocontrol.

A powerful chemoenzymatic cascade can be designed by combining an amine oxidase with an ene-imine reductase (EneIRED). This dual-enzyme system can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.govthieme-connect.com

The table below provides examples of enzymatic approaches to chiral piperidines.

| Enzyme | Reaction Type | Substrate | Product | Reference |

| Candida antarctica Lipase B (CALB) | Kinetic Resolution (Acylation) | Racemic Piperidine Intermediates | Enantioenriched Piperidines | |

| γ-Butyrobetaine Hydroxylase (BBOX) | Oxidative Desymmetrization | N,N-Dialkyl Piperidine-4-carboxylates | Chiral Hydroxylated Piperidines | nih.gov |

| Amine Oxidase / Ene-Imine Reductase (EneIRED) | Biocatalytic Cascade | N-Substituted Tetrahydropyridines | Chiral 3- and 3,4-Substituted Piperidines | nih.govthieme-connect.com |

Annulation and Cyclization Reactions in Piperidine Ring Construction

The construction of the core piperidine ring is a critical step in the synthesis of cis-piperidine-2,4-dicarboxylic acid. Annulation and cyclization reactions are fundamental strategies for forming this six-membered heterocycle.

Aza-Annulation Reactions for Piperidine Scaffolds

Aza-annulation reactions involve the formation of a new nitrogen-containing ring onto an existing scaffold. The aza-Diels-Alder reaction is a powerful variant of the Diels-Alder reaction where a nitrogen atom is incorporated into either the diene or the dienophile. This cycloaddition provides a direct route to six-membered nitrogen heterocycles. The use of chiral auxiliaries or catalysts in aza-Diels-Alder reactions can lead to the enantioselective synthesis of highly functionalized piperidines. capes.gov.brresearchgate.net For instance, the reaction of imines with electron-rich dienes can be catalyzed by Lewis acids or organocatalysts to produce piperidin-4-ones, which are versatile intermediates. researchgate.net

Another strategy is the aza-Robinson annulation, which involves a conjugate addition of a cyclic imide to a vinyl ketone, followed by an intramolecular aldol (B89426) condensation to afford fused bicyclic amides. researchgate.net Aza-[3 + 3] annulations, which condense vinylogous amides with α,β-unsaturated iminium salts, offer a complementary approach to the more common aza-[4 + 2] cycloadditions. nih.govresearchgate.net

The following table summarizes key aza-annulation strategies.

| Reaction Type | Reactants | Key Features | Reference |

| Aza-Diels-Alder | Imine + Diene | Direct formation of six-membered N-heterocycles | capes.gov.brresearchgate.net |

| Aza-Robinson Annulation | Cyclic Imide + Vinyl Ketone | Forms fused bicyclic amides | researchgate.net |

| Aza-[3 + 3] Annulation | Vinylogous Amide + α,β-Unsaturated Iminium Salt | Tandem Knoevenagel condensation/electrocyclic ring-closure | nih.govresearchgate.net |

Intramolecular Cyclization Cascades

Intramolecular cyclization reactions are highly efficient for constructing the piperidine ring, as they involve the formation of a cyclic structure from a linear precursor. These reactions can be triggered by various means, including radical initiators, metal catalysts, or acidic/basic conditions.

Radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates is a notable method for preparing 2,4-disubstituted piperidines. The diastereoselectivity of this reaction can be significantly enhanced by using tris(trimethylsilyl)silane (B43935) as the radical mediator. nih.gov Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes also provides an effective route to piperidines. nih.gov

Intramolecular Mannich-type cyclizations of iminium ions are a common strategy for accessing piperidine derivatives. nih.gov Furthermore, intramolecular hydroamination/cyclization of conjugated aminodienes catalyzed by organolanthanide complexes can produce 2,6-cis-disubstituted piperidines with high diastereoselectivity. nih.gov The intramolecular cyclization of glutamic acid derivatives has also been explored as a route to piperidine structures. nih.gov

The table below outlines various intramolecular cyclization approaches.

| Reaction Type | Precursor Type | Key Features | Reference |

| Radical Cyclization | 7-Substituted-6-aza-8-bromooct-2-enoates | High diastereoselectivity with specific radical mediators | nih.gov |

| Radical Cyclization | Linear Amino-aldehydes | Cobalt-catalyzed | nih.gov |

| Mannich-type Cyclization | Iminium Ions | Common and versatile strategy | nih.gov |

| Hydroamination/Cyclization | Conjugated Aminodienes | Lanthanide-catalyzed, high diastereoselectivity | nih.gov |

Photochemical Cycloaddition Approaches

Photochemical [2+2] cycloaddition reactions represent a powerful strategy for the construction of complex molecular architectures, including the bicyclic precursors to piperidine derivatives. acs.orgnih.gov This approach is particularly valuable for accessing strained ring systems that can be subsequently elaborated to the desired piperidine scaffolds. nih.govresearchgate.net The intramolecular [2+2] photocyclization of dienamides can yield bicyclic piperidinones, which serve as versatile intermediates. nih.govresearchgate.net These intermediates can then be converted to the corresponding piperidines through reduction. researchgate.net

A plausible synthetic route to a this compound precursor could involve the photochemical cycloaddition of an appropriately substituted diene. For instance, an intramolecular [2+2] photocyclization could be employed to form a bicyclic lactam, which upon subsequent oxidative cleavage and reduction would yield the desired cis-disubstituted piperidine ring. The stereochemistry of the cycloaddition is often controlled by the substrate and reaction conditions, allowing for the selective formation of the cis isomer.

| Reaction Step | Description | Key Features |

| Photochemical [2+2] Cycloaddition | Intramolecular photocyclization of a diene-containing substrate to form a bicyclic intermediate. | Can be performed on a gram scale; provides access to novel chemical space. researchgate.net |

| Oxidative Cleavage | Cleavage of the bicyclic system to generate a piperidine ring with the desired substitution pattern. | Allows for the introduction of carboxylic acid functionalities. |

| Reduction | Reduction of the intermediate to afford the final piperidine-2,4-dicarboxylic acid derivative. | Establishes the final stereochemistry of the product. |

Diversification Strategies for Piperidine Dicarboxylic Acid Scaffolds

Once the piperidine dicarboxylic acid scaffold is synthesized, its structural diversity can be expanded through various chemical transformations. These modifications are crucial for exploring the structure-activity relationships of derivatives in medicinal chemistry.

Functional Group Interconversions and Derivatization

The carboxylic acid groups of this compound are amenable to a wide range of functional group interconversions. Standard organic synthesis techniques can be employed to convert the carboxylic acids into esters, amides, and other derivatives. libretexts.org These reactions typically proceed through an addition-elimination mechanism at the carbonyl carbon. libretexts.org For example, esterification can be achieved by reaction with an alcohol under acidic conditions, while amide formation can be accomplished by coupling with an amine using a suitable activating agent.

Furthermore, the secondary amine of the piperidine ring can be derivatized through N-acylation or N-alkylation to introduce a variety of substituents. researchgate.net These derivatizations can significantly impact the biological properties of the resulting molecules.

| Functional Group | Derivative | Synthetic Method |

| Carboxylic Acid | Ester | Fischer esterification (reaction with an alcohol in the presence of an acid catalyst). |

| Carboxylic Acid | Amide | Coupling with an amine using a carbodiimide (B86325) reagent. |

| Secondary Amine | N-Acyl Piperidine | Reaction with an acyl chloride or anhydride. |

| Secondary Amine | N-Alkyl Piperidine | Reductive amination with an aldehyde or ketone. |

Synthesis of Methylated and Other Substituted Derivatives

The synthesis of methylated and other substituted derivatives of piperidine-2,4-dicarboxylic acid allows for fine-tuning of the molecule's properties. Methyl groups and other substituents can be introduced at various positions on the piperidine ring through stereoselective methods.

One approach involves the use of chiral pool starting materials, such as amino acids, to construct enantiomerically pure substituted piperidines. whiterose.ac.uk For instance, a strategy to synthesize (2R, 4R)-4-methyl-2-piperidinecarboxylic acid involves the reduction of 4-methyl-2-pyridine carboxylic acid, followed by esterification and chiral resolution. google.com Other methods for introducing substituents include conjugate addition reactions and cyclization of appropriately functionalized acyclic precursors. whiterose.ac.uk

| Derivative | Synthetic Strategy | Key Intermediates |

| 4-Methyl-piperidine-2-carboxylic acid | Reduction of a substituted pyridine (B92270), followed by separation of stereoisomers. google.com | 4-methyl-2-pyridine carboxylic acid. google.com |

| 2,5-Disubstituted piperidines | Cyclization of acyclic precursors derived from amino acids. whiterose.ac.uk | β-amino organozinc reagents. whiterose.ac.uk |

Resolution Techniques for Chiral Separation of Piperidine Dicarboxylic Acids

Since this compound possesses two stereocenters, it exists as a pair of enantiomers. The separation of these enantiomers is essential for evaluating their individual biological activities.

Kinetic Resolution Methodologies

Kinetic resolution is a powerful technique for separating enantiomers based on their differential reaction rates with a chiral catalyst or reagent. mdpi.com For disubstituted piperidines, enzymatic kinetic resolution has proven to be an effective method. nih.govnih.gov Lipases and proteases can selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the derivatized product. nih.govresearchgate.net

The efficiency of a kinetic resolution is determined by the selectivity factor (s), which is a ratio of the reaction rates of the two enantiomers. nih.gov High selectivity factors are desirable for obtaining products with high enantiomeric excess. nih.gov

| Enzyme Type | Reaction | Substrate | Outcome |

| Lipase | Enantioselective acylation | Racemic piperidine derivative | One enantiomer is acylated, the other remains unreacted. nih.gov |

| Esterase | Enantioselective hydrolysis | Racemic piperidine ester | One enantiomer is hydrolyzed to the carboxylic acid. mdpi.comnih.gov |

Diastereomeric Salt Formation

A classical and widely used method for resolving racemic mixtures of acidic or basic compounds is through the formation of diastereomeric salts. wikipedia.orgbme.hu In the case of piperidine dicarboxylic acids, which are amphoteric, they can be resolved by forming salts with a chiral base or a chiral acid. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. bme.hupharmtech.com

The choice of the resolving agent is critical for a successful separation. wikipedia.org Common resolving agents for carboxylic acids include chiral amines like brucine (B1667951) or (S)-mandelic acid. wikipedia.org Once the diastereomeric salts are separated, the pure enantiomers of the piperidine dicarboxylic acid can be recovered by acidification or basification.

| Resolving Agent Type | Example | Mechanism |

| Chiral Base | Brucine, (R)-1-phenylethylamine | Forms diastereomeric salts with the racemic carboxylic acid. |

| Chiral Acid | (S)-Mandelic acid, Tartaric acid | Forms diastereomeric salts with the racemic piperidine nitrogen. wikipedia.org |

Computational Chemistry and Theoretical Studies on Cis Piperidine 2,4 Dicarboxylic Acid Systems

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical character. Computational methods allow for the calculation of various descriptors that quantify this structure and predict the molecule's reactivity. These descriptors are derived from the molecule's wave function and electron density distribution.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and indicates its ability to donate electrons. Conversely, the LUMO energy relates to the electron affinity and signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. scirp.org A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org A small gap indicates that the molecule is more polarizable and more reactive. scirp.org

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available in searched literature |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available in searched literature |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Data not available in searched literature |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. tandfonline.com The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Typically, regions with a negative electrostatic potential (colored red to yellow) are electron-rich and are susceptible to electrophilic attack. These areas correspond to lone pairs of electrons, such as those on the oxygen and nitrogen atoms of cis-Piperidine-2,4-dicarboxylic acid's carboxyl and amine groups. Conversely, regions with a positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this molecule, positive potentials would be expected around the acidic hydrogen atoms of the carboxylic acid groups and the hydrogen on the nitrogen atom. rsc.org

An MEP map provides a clear, intuitive picture of the molecule's reactive sites, offering insights that complement FMO analysis. researchgate.net While this is a standard computational analysis, a specific MEP map for this compound has not been identified in the available literature.

The dipole moment is a vector quantity that results from the sum of all bond dipoles within the molecule. For a molecule like this compound, the presence of polar C-O, O-H, C-N, and N-H bonds results in a non-zero net dipole moment. The magnitude and direction of this dipole moment depend on the molecule's three-dimensional geometry. The cis configuration of the carboxylic acid groups would lead to a specific dipole moment that differs from its trans isomer. examside.com Theoretical calculations are essential for obtaining a precise value for the dipole moment. While general computed properties for this molecule are available in databases like PubChem, detailed studies focusing on its calculated charge distribution and dipole moment are not specified in the reviewed sources. nih.gov

| Computational Parameter | Description | Calculated Value |

|---|---|---|

| Mulliken Atomic Charges | Partial charges on individual atoms | Data not available in searched literature |

| Dipole Moment (μ) | Measure of net molecular polarity | Data not available in searched literature |

Reaction Mechanism Elucidation via Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. unibo.it By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov

The synthesis of substituted piperidines can proceed through various pathways. nih.govmdpi.com A transition state (TS) represents the highest energy point along the reaction coordinate between a reactant and a product. Its structure and energy determine the activation energy of the reaction, which is a key factor controlling the reaction rate.

Computational chemists use algorithms to locate and characterize transition states. This analysis provides a detailed picture of bond-breaking and bond-forming processes. For the synthesis of this compound, theoretical studies could compare different cyclization strategies, identifying the most energetically favorable pathway and explaining observed stereoselectivity. acs.org For example, DFT calculations could model the transition states for the cyclization steps, revealing why the cis isomer is formed preferentially under certain conditions. acs.org Such detailed mechanistic studies, however, appear to be specific to the reaction and have not been published for the synthesis of this particular molecule.

| Reaction Step | Transition State (TS) Identifier | Activation Energy (kcal/mol) | Key Geometric Features of TS |

|---|---|---|---|

| Cyclization | TS1 | Data not available in searched literature | Data not available in searched literature |

| Substituent Addition | TS2 | Data not available in searched literature | Data not available in searched literature |

Reactions are almost always carried out in a solvent, which can significantly influence reaction rates and mechanisms. Solvation effects can be incorporated into quantum chemical calculations using various models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model. rsc.orgchemrxiv.org These models treat the solvent as a continuous medium with a specific dielectric constant, accounting for electrostatic interactions between the solute and the solvent.

Molecular Modeling and Docking Studies of Piperidine (B6355638) Dicarboxylic Acid Ligands

Molecular modeling and docking studies have become indispensable tools in the field of medicinal chemistry for understanding the interactions between a ligand and its receptor at a molecular level. For piperidine dicarboxylic acid derivatives, these computational techniques have been instrumental in elucidating their binding modes, predicting affinities for various receptors, and guiding the design of new, more potent, and selective compounds.

Computational docking simulations are frequently employed to predict the binding orientation and affinity of ligands within the active site of a target receptor. In the context of piperidine dicarboxylic acid analogs, these studies have often focused on their interactions with glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurological function.

While direct molecular docking studies on this compound are not extensively reported in publicly available literature, valuable insights can be drawn from computational analyses of structurally related compounds, such as piperazine-2,3-dicarboxylic acid derivatives. nih.govbris.ac.uk These studies reveal that the dicarboxylic acid moiety is crucial for anchoring the ligand within the glutamate binding site of the NMDA receptor. The carboxyl groups typically form key hydrogen bonds and electrostatic interactions with conserved amino acid residues in the receptor's binding pocket.

Modeling studies on N1-substituted cis-piperazine-2,3-dicarboxylic acid derivatives have shown that these compounds act as competitive antagonists at the GluN2 subunit of the NMDA receptor. nih.gov The piperazine (B1678402) ring serves as a scaffold, and substitutions at the N1 position can significantly influence the affinity and selectivity for different GluN2 subunits (A-D). For instance, the introduction of bulky aromatic substituents at this position has been shown to enhance affinity for GluN2C and GluN2D subtypes over GluN2A and GluN2B. nih.gov

Furthermore, molecular modeling has been used to identify key structural features required for activity at other glutamate receptor subtypes, such as the kainate receptor GluK1. nih.gov These studies have highlighted the importance of specific amino acid residues, like serine at position 674 (S674), in mediating the antagonist activity of these ligands. nih.gov

The predicted interactions for a hypothetical docking of a generic piperidine dicarboxylic acid ligand at a glutamate receptor binding site are summarized in the table below.

| Interaction Type | Ligand Moiety | Potential Interacting Receptor Residues | Significance |

| Hydrogen Bonding | Carboxylate Groups | Arginine, Lysine, Serine, Threonine | Anchoring the ligand in the binding pocket. |

| Electrostatic Interactions | Carboxylate Groups | Positively charged residues (e.g., Arginine, Lysine) | Stabilization of the ligand-receptor complex. |

| Hydrophobic Interactions | Piperidine Ring | Leucine, Valine, Isoleucine, Phenylalanine | Enhancing binding affinity and selectivity. |

This table is a generalized representation based on studies of related compounds and may not reflect the exact interactions of this compound.

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are powerful for deriving relationships between the chemical structure of a series of compounds and their biological activity. For piperidine derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied to understand the structural requirements for activity at various targets. researchgate.net

These studies typically involve aligning a set of structurally related ligands and calculating steric and electrostatic fields around them. The variations in these fields are then correlated with the observed biological activities to build a predictive model. The results of such models are often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity.

For example, in a study of piperidine carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors, CoMFA and CoMSIA models indicated the importance of steric, electrostatic, and hydrophobic properties for potent inhibition. researchgate.net Such findings provide a rational basis for designing new analogs with improved potency.

Substituents on the piperidine ring: The size, shape, and electronic properties of substituents can influence binding affinity and selectivity.

Stereochemistry of the chiral centers: The relative orientation of the carboxylic acid groups and other substituents is often critical for optimal interaction with the receptor.

Modifications of the carboxylic acid groups: Esterification or replacement with bioisosteres can modulate potency and pharmacokinetic properties.

The following table illustrates a hypothetical SAR for piperidine dicarboxylic acid derivatives based on general findings from related computational studies.

| Structural Modification | Predicted Effect on Activity | Rationale based on Computational Models |

| Introduction of a bulky hydrophobic group at a suitable position | Increased Potency | Favorable interaction with a hydrophobic pocket in the receptor. |

| Alteration of stereochemistry (e.g., cis to trans) | Decreased Potency | Loss of optimal orientation for key hydrogen bonding interactions. |

| Esterification of one or both carboxyl groups | Decreased Potency | Removal of a key hydrogen bond donor/acceptor group. |

| Introduction of a polar substituent on the piperidine ring | Variable | May increase or decrease potency depending on the specific interactions with the receptor surface. |

This table presents generalized SAR trends and the actual effects would be target-dependent and require specific experimental validation.

Molecular Pharmacology and Receptor Interaction Mechanisms of Cis Piperidine 2,4 Dicarboxylic Acid Analogues in Vitro Focus

Interaction with Excitatory Amino Acid Receptors

The interaction of piperidine (B6355638) dicarboxylic acid analogues with excitatory amino acid receptors is significantly influenced by the stereochemistry and substitution pattern of the carboxyl groups on the piperidine ring.

N-Methyl-D-aspartate (NMDA) Receptor Modulation

Research on various isomers of piperidine dicarboxylic acid (PDA) has demonstrated distinct activities at the NMDA receptor. The trans isomers, particularly (+/-)-trans-2,4-PDA, exhibit potent agonist activity, which is effectively blocked by specific NMDA receptor antagonists. nih.gov This suggests that the trans arrangement of the carboxyl groups at the 2- and 4-positions facilitates an effective interaction with the NMDA receptor's active site, leading to its activation. nih.gov

Conversely, the cis isomers of piperidine dicarboxylic acids tend to act as antagonists at excitatory amino acid receptors. nih.gov For instance, (+/-)-cis-2,3-piperidine dicarboxylic acid (cis-2,3-PDA) has been shown to be a partial agonist at the NMDA receptor in in vitro studies using rat cerebellar slices. nih.gov This compound also demonstrates non-specific antagonist effects at NMDA receptors. medchemexpress.com Analogues such as cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids have been developed as potent and selective NMDA receptor antagonists. nih.gov One of the most potent compounds in this series, LY233053, selectively displaces the binding of the NMDA antagonist [3H]CGS-19755 with an IC50 of 107 +/- 7 nM. nih.gov Another analogue, (+/-)-cis-4-phosphonomethyl-2-piperidine carboxylic acid (CGS 19755), is also a potent NMDA antagonist. nih.govnih.gov

Alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor Effects

The effects of cis-piperidine-2,4-dicarboxylic acid analogues on AMPA receptors are less extensively characterized than their interactions with NMDA receptors. However, studies on related compounds provide some insights. For instance, cis-2,3-PDA has been shown to depress excitatory responses induced by quisqualate, an agonist that acts on both AMPA and metabotropic glutamate (B1630785) receptors. nih.gov This suggests that cis-piperidine dicarboxylic acids may have an inhibitory effect on AMPA receptors. Furthermore, cis-2,3-PDA is described as a non-specific antagonist of AMPA ionotropic receptors. medchemexpress.com The development of selective AMPA receptor antagonists often involves different chemical scaffolds, such as quinoxaline-2,3-diones. nih.gov

Kainate Receptor Interactions

Similar to their effects on AMPA receptors, the interactions of this compound analogues with kainate receptors are not well-defined in the scientific literature. However, the available evidence suggests a potential for antagonism. The compound (+/-)-cis-2,3-PDA has been observed to depress excitatory responses induced by kainate. nih.gov It is also characterized as a non-specific antagonist of kainate ionotropic receptors. medchemexpress.com This indicates that cis-piperidine dicarboxylic acids may broadly inhibit ionotropic glutamate receptors, including the kainate receptor subtype.

Agonist and Antagonist Functional Characterization in In Vitro Models

The functional characterization of piperidine dicarboxylic acid analogues in in vitro models highlights a clear structure-activity relationship that determines whether a compound will act as an agonist or an antagonist.

Peak excitatory amino acid agonist activity is observed with the trans isomers, specifically (+/-)-trans-2,3-PDA and (+/-)-trans-2,4-PDA. nih.gov The agonist actions of these compounds are primarily mediated by NMDA receptors, as their effects are blocked by selective NMDA antagonists like (-)-2-amino-5-phosphonovalerate. nih.gov

In contrast, excitatory amino acid antagonism is a characteristic feature of the cis-dicarboxylates. nih.gov (+/-)-Cis-2,3-PDA, for example, not only depresses synaptic excitation but also antagonizes responses induced by NMDA, kainate, and quisqualate. nih.gov This compound has been further characterized as a partial NMDA agonist. nih.gov Derivatives where the distal carboxylic acid is replaced by a phosphonomethyl group, such as CGS 19755, or a tetrazolylalkyl group, like LY233053, are potent and selective competitive NMDA antagonists. nih.govnih.gov

The following table summarizes the in vitro activity of various piperidine dicarboxylic acid isomers and analogues at excitatory amino acid receptors.

| Compound | Receptor Target(s) | Observed In Vitro Activity |

| (+/-)-trans-2,4-Piperidine dicarboxylic acid | NMDA | Potent Agonist. nih.gov |

| (+/-)-trans-2,3-Piperidine dicarboxylic acid | NMDA | Potent Agonist. nih.gov |

| (+/-)-cis-2,3-Piperidine dicarboxylic acid | NMDA, AMPA, Kainate | Partial NMDA agonist; Non-specific antagonist of NMDA, AMPA, and Kainate receptors. nih.govnih.govmedchemexpress.com |

| (+/-)-cis-4-phosphonomethyl-2-piperidine carboxylic acid (CGS 19755) | NMDA | Potent and selective competitive antagonist. nih.govnih.gov |

| cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acid (LY233053) | NMDA | Potent and selective competitive antagonist. nih.gov |

Allosteric Modulation and Orthosteric Binding Site Analysis

The available data suggests that piperidine dicarboxylic acid analogues primarily interact with the orthosteric binding site of the NMDA receptor. Orthosteric ligands bind to the same site as the endogenous agonist, in this case, glutamate. nih.govplos.org The antagonist activity of compounds like CGS 19755 and LY233053 is competitive, which is a hallmark of orthosteric binding. nih.govnih.gov They compete with NMDA for binding to the receptor, and their effects can be overcome by increasing the concentration of the agonist.

In contrast, allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site. nih.govplos.org This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the response of the receptor to the endogenous agonist. There is currently no clear evidence to suggest that this compound or its close analogues act as allosteric modulators at excitatory amino acid receptors. Their activity is more consistent with direct interaction at the glutamate binding site.

Structure-Activity Relationship Studies for Receptor Selectivity and Potency

Structure-activity relationship (SAR) studies of piperidine dicarboxylic acid analogues have provided valuable insights into the structural requirements for affinity and selectivity at the NMDA receptor.

A key determinant of activity is the stereochemistry of the carboxyl groups. A trans arrangement of the carboxyl groups at the 2,3- and 2,4-positions is associated with potent NMDA agonist activity. nih.gov Conversely, a cis arrangement of these groups leads to antagonist or partial agonist activity. nih.govnih.gov

The nature of the acidic groups and their substitution on the piperidine ring also plays a crucial role in potency and selectivity. For instance, replacing the carboxylic acid at the 4-position with a phosphonomethyl group, as in CGS 19755, or a tetrazolylalkyl group, as in LY233053, results in highly potent and selective NMDA antagonists. nih.govnih.gov These modifications likely optimize the interaction with the amino acid binding pocket of the NMDA receptor.

Furthermore, incorporating the piperidine ring into a larger, more constrained structure can enhance affinity. For example, piperazine-2,3-dicarboxylic acid derivatives have been shown to be potent NMDA receptor antagonists with selectivity for specific NR2 subunits. nih.govresearchgate.net The addition of bulky aromatic groups to the piperazine (B1678402) ring can significantly increase affinity and modulate subunit selectivity, suggesting the presence of a hydrophobic pocket within the receptor that can be exploited for designing more selective ligands. nih.govresearchgate.net

The following table provides a summary of the structure-activity relationships for piperidine dicarboxylic acid analogues.

| Structural Feature | Impact on Activity at NMDA Receptors |

| trans-dicarboxylic acids (e.g., trans-2,4-PDA) | Potent agonist activity. nih.gov |

| cis-dicarboxylic acids (e.g., cis-2,3-PDA) | Antagonist or partial agonist activity. nih.govnih.gov |

| Replacement of distal carboxyl with phosphono or tetrazolyl groups | Leads to potent and selective competitive antagonism. nih.govnih.gov |

| Incorporation into piperazine structures with aromatic substituents | Can increase antagonist potency and confer selectivity for specific NR2 subunits (e.g., NR2C/NR2D). nih.govresearchgate.net |

Enzyme Modulation by Piperidine Dicarboxylic Acid Analogues (In Vitro)

While direct evidence for this compound is lacking, the broader class of piperidine derivatives has been investigated for their effects on various enzymes. These studies provide a foundational understanding that such scaffolds can interact with enzyme active sites and allosteric sites, leading to modulation of their catalytic activity. The mode of inhibition is highly dependent on the specific structure of the analogue, including the nature and position of substituents on the piperidine ring, as well as the target enzyme's characteristics.

Competitive Inhibition Mechanisms

In the realm of competitive inhibition, an inhibitor molecule typically resembles the substrate and binds to the active site of the enzyme, thereby preventing the substrate from binding. For piperidine-based molecules, this often involves the piperidine ring acting as a scaffold to present functional groups that mimic those of the natural substrate.

Research on various piperidine analogues has demonstrated competitive inhibition against several enzymes. For instance, certain synthetic piperidine derivatives have been shown to be competitive inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases. The nitrogen atom of the piperidine ring and the carboxylic acid moieties can play a crucial role in establishing interactions, such as hydrogen bonds and ionic bonds, with key amino acid residues in the enzyme's active site.

Table 1: Hypothetical Data on Competitive Inhibition by Piperidine Dicarboxylic Acid Analogues

| Analogue | Target Enzyme | Substrate | Kᵢ (µM) |

| Analogue A | Enzyme X | Substrate Y | 15.2 |

| Analogue B | Enzyme Z | Substrate W | 8.7 |

This table is for illustrative purposes only, as specific data for this compound is not available.

Non-Competitive and Uncompetitive Inhibition Models

Non-competitive and uncompetitive inhibition involve the inhibitor binding to a site on the enzyme other than the active site. In non-competitive inhibition, the inhibitor can bind to either the free enzyme or the enzyme-substrate complex, leading to a decrease in the enzyme's turnover number. In uncompetitive inhibition, the inhibitor binds only to the enzyme-substrate complex.

There is currently no specific and detailed research available in the scientific literature that describes the non-competitive or uncompetitive inhibition of any enzyme by this compound or its close analogues. The investigation into such mechanisms would require dedicated kinetic studies to determine if these compounds can bind to allosteric sites on target enzymes and how such binding affects the enzyme's catalytic efficiency.

Table 2: Hypothetical Data on Non-Competitive/Uncompetitive Inhibition

| Analogue | Target Enzyme | Inhibition Type | Kᵢ (µM) |

| Analogue C | Enzyme P | Non-competitive | 25.4 |

| Analogue D | Enzyme Q | Uncompetitive | 12.1 |

This table is for illustrative purposes only, as specific data for this compound is not available.

Advanced Analytical and Spectroscopic Characterization in Research of Cis Piperidine 2,4 Dicarboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for the unambiguous structural determination of cis-Piperidine-2,4-dicarboxylic acid. By analyzing one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the molecule's atomic connectivity and spatial arrangement can be constructed.

The 1D ¹H and ¹³C NMR spectra provide initial, crucial information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring and the amine proton. The protons alpha to the carboxylic acid groups and the nitrogen atom will be deshielded and appear at a lower field (higher ppm value) compared to the other methylene (B1212753) protons on the ring. The acidic protons of the two carboxyl groups would typically appear as a very broad singlet at a significantly downfield chemical shift, and their position can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display seven unique carbon signals, corresponding to the five carbons of the piperidine ring and the two carboxyl carbons. The carbonyl carbons of the carboxylic acid groups are the most deshielded and will appear furthest downfield (typically 170-185 ppm). The carbons directly attached to the nitrogen atom (C2 and C6) will also be shifted downfield compared to the other aliphatic carbons in the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are based on typical values for similar functional groups and structural environments.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | 3.0 - 3.5 | 55 - 65 |

| C3-H₂ | 1.5 - 2.2 | 25 - 35 |

| C4-H | 2.5 - 3.0 | 40 - 50 |

| C5-H₂ | 1.4 - 2.0 | 20 - 30 |

| C6-H₂ | 2.8 - 3.3 | 45 - 55 |

| N-H | 2.0 - 4.0 (broad) | N/A |

| COOH (at C2) | 10.0 - 13.0 (broad) | 170 - 185 |

| COOH (at C4) | 10.0 - 13.0 (broad) | 170 - 185 |

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete molecular structure and confirming stereochemistry. science.govwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent protons on the piperidine ring, allowing for a sequential "walk" around the ring to assign the signals for H-2, H-3, H-4, H-5, and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom it is directly attached to. sdsu.edu It is a crucial step for definitively assigning the ¹³C signals based on the already-assigned ¹H spectrum. Each CH and CH₂ group in the molecule would produce a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is particularly useful for identifying the connectivity to quaternary carbons, such as the carbonyl carbons of the carboxylic acid groups. For instance, the proton at C2 would show an HMBC correlation to the carbonyl carbon of the carboxylic acid at C2, as well as to C3 and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for determining the stereochemistry. NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. science.gov To confirm the cis relationship between the substituents at the C2 and C4 positions, NOESY cross-peaks would be expected between the axial proton at C2 and the axial proton at C4, indicating they are on the same face of the ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight of the compound and to gain structural insights from its fragmentation patterns. For this compound (C₇H₁₁NO₄), the calculated molecular weight is 173.17 g/mol . sigmaaldrich.com

In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 174.1. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Tandem MS (MS/MS) experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation to produce characteristic fragment ions. The fragmentation of dicarboxylic acids often involves the loss of water (H₂O) and carbon dioxide (CO₂). nih.govresearchgate.net For this molecule, key fragmentation pathways would include:

Loss of a carboxyl group: A primary fragmentation would be the loss of a COOH group, resulting in a fragment ion with a mass loss of 45 Da. libretexts.org

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion or subsequent fragments is a common pathway for carboxylic acids.

Loss of Water: Dehydration, or the loss of H₂O (18 Da), is also a frequently observed fragmentation.

Ring Cleavage: Alpha-cleavage, where the bond adjacent to the nitrogen atom breaks, is a characteristic fragmentation pattern for amines and can lead to the opening of the piperidine ring. libretexts.org

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (for [M+H]⁺) | Proposed Loss | Formula of Fragment |

| 174.1 | [M+H]⁺ | [C₇H₁₂NO₄]⁺ |

| 156.1 | [M+H - H₂O]⁺ | [C₇H₁₀NO₃]⁺ |

| 129.1 | [M+H - COOH]⁺ | [C₆H₁₂NO₂]⁺ |

| 128.1 | [M+H - H₂O - CO]⁺ | [C₆H₁₀NO₂]⁺ |

| 111.1 | [M+H - H₂O - COOH]⁺ | [C₆H₁₀N]⁺ |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the carboxylic acid and secondary amine groups.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

N-H Stretch: A moderate absorption band for the N-H stretch of the secondary amine should appear around 3300-3500 cm⁻¹. This may sometimes be obscured by the broad O-H band.

C-H Stretch: Aliphatic C-H stretching vibrations from the piperidine ring will be observed as sharp peaks in the 2850-3000 cm⁻¹ region.

C=O Stretch: A very strong and sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid will be present in the range of 1700-1725 cm⁻¹.

C-O Stretch and O-H Bend: These vibrations associated with the carboxylic acid group typically appear in the fingerprint region, between 1210-1320 cm⁻¹ (C-O stretch) and 1395-1440 cm⁻¹ (O-H bend).

Bohlmann Bands: The presence of bands in the 2700–2800 cm⁻¹ region, known as Bohlmann bands, can indicate a trans-diaxial arrangement of a C-H bond and the lone pair of electrons on the nitrogen. researchgate.net The relative intensity of these bands can provide conformational information and help distinguish between cis and trans isomers. researchgate.net

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300–3500 | N-H Stretch | Secondary Amine |

| 2850–3000 | C-H Stretch | Aliphatic |

| 2500–3300 | O-H Stretch (broad) | Carboxylic Acid |

| 1700–1725 | C=O Stretch (strong) | Carboxylic Acid |

| 1395–1440 | O-H Bend | Carboxylic Acid |

| 1210–1320 | C-O Stretch | Carboxylic Acid |

Raman spectroscopy offers complementary information to FT-IR. While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. nih.gov Therefore, more symmetric, less polar bonds often produce strong Raman signals.

C-H Stretching: Aliphatic C-H stretches will appear strongly in the 2800-3000 cm⁻¹ region.

C-C Stretching: Skeletal C-C stretching and ring "breathing" modes of the piperidine ring are expected in the fingerprint region (800-1200 cm⁻¹) and are often strong in Raman spectra.

C=O Stretch: The carbonyl stretch, while very strong in IR, will also be present but likely weaker in the Raman spectrum around 1700 cm⁻¹.

Symmetric COOH vibrations: The symmetric stretching of the C-O bonds within the carboxylic acid group can also be observed.

The combination of these advanced analytical techniques provides a comprehensive and unambiguous characterization of this compound, confirming its elemental composition, molecular weight, atomic connectivity, functional group identity, and three-dimensional stereochemistry.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional solid-state structure of molecules like this compound. This powerful analytical method provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation. For piperidine derivatives, the ring typically adopts a stable chair conformation. nih.gov In the case of this compound, this technique would confirm the relative stereochemistry of the substituents, showing both carboxylic acid groups oriented on the same side of the piperidine ring.

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. Other common systems include Orthorhombic and Triclinic. mdpi.commdpi.com |

| Space Group | P21/n | A specific description of the symmetry elements present in the crystal structure. nih.govmdpi.com |

| Unit Cell Dimensions | a = 6.04 Å, b = 8.08 Å, c = 11.17 Å, β = 97.47° | The lengths of the sides of the unit cell and the angles between them. mdpi.com |

| Hydrogen Bond Length (O-H···O) | 2.60 - 2.63 Å | The distance between the oxygen atoms of two interacting carboxylic acid groups, indicative of a strong hydrogen bond. osaka-u.ac.jp |

| Hydrogen Bond Length (N-H···O) | 2.75 - 2.76 Å | The distance between a protonated nitrogen donor and a carboxylate oxygen acceptor. researchgate.net |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are fundamental in the analysis of this compound for assessing its chemical purity and, crucially, for determining the ratio of its enantiomers (enantiomeric excess). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for these purposes.

Chiral HPLC is the premier method for separating and quantifying the enantiomers of chiral compounds like this compound. The technique relies on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers can interact differently. hplc.eu This differential interaction results in one enantiomer being retained on the column longer than the other, leading to their separation. nih.gov

The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. acs.org The stability of these complexes differs for each enantiomer, governing their retention times. Common CSPs include those based on Pirkle-type phases (e.g., dinitrobenzoyl phenylglycine) and polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates). hplc.eumdpi.com

Method development involves optimizing the mobile phase, which typically consists of a non-polar solvent like hexane (B92381) mixed with a polar modifier such as isopropanol (B130326) or ethanol. hplc.eu The choice of mobile phase composition, flow rate, and column temperature is critical for achieving baseline resolution of the enantiomeric peaks. nih.gov By comparing the integrated peak areas of the two enantiomers, the enantiomeric excess (% ee) can be accurately calculated.

| Parameter | Example Condition | Purpose |

|---|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Lux Cellulose-1, Chiralpak) | Provides the chiral environment for enantiomeric recognition and separation. mdpi.com |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 85:15 v/v) | Elutes the sample through the column; the ratio is optimized for best separation. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and affects resolution and analysis time. researchgate.net |

| Detection | UV at 254 nm | Monitors the eluting compounds based on their absorbance of ultraviolet light. researchgate.net |

| Column Temperature | 25 °C | Maintained constant to ensure reproducible retention times. nih.gov |

Direct analysis of dicarboxylic acids such as this compound by Gas Chromatography (GC) is challenging due to their high polarity and low volatility, which prevents them from vaporizing readily at typical GC operating temperatures. nih.govcolostate.edu To overcome this limitation, a chemical derivatization step is required prior to analysis. This process converts the polar carboxylic acid and secondary amine functional groups into less polar, more volatile derivatives suitable for GC. researchgate.net

Common derivatization strategies include esterification and silylation. colostate.edulmaleidykla.lt Esterification, often achieved by reacting the acid with an alcohol (e.g., butanol) in the presence of an acid catalyst like BF₃, converts the -COOH groups into esters. nih.gov Silylation involves reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic protons on both the carboxyl and amine groups with trimethylsilyl (B98337) (TMS) groups. lmaleidykla.ltlmaleidykla.lt

Once derivatized, the sample can be injected into the GC, where the volatile derivatives are separated on a capillary column, typically one with a non-polar stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. nih.gov While effective for purity analysis, GC is less commonly used for enantiomeric excess determination of this compound class, as it would require the use of a specialized and often less versatile chiral GC column.

| Step | Parameter/Reagent | Description |

|---|---|---|

| Derivatization | Silylation with BSTFA in DMF | Converts non-volatile carboxylic acid and amine groups into volatile trimethylsilyl (TMS) ethers and esters. lmaleidykla.ltlmaleidykla.lt |

| GC Column | DB-5 (5% phenyl-methylpolysiloxane) | A common, non-polar capillary column suitable for separating a wide range of organic compounds. |

| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. |

| Temperature Program | Initial 100°C, ramp to 250°C | A temperature gradient is used to elute compounds with different boiling points at different times. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID is a universal detector for organic compounds. MS provides structural information for peak identification. nih.gov |

Derivatives and Analogues of Cis Piperidine 2,4 Dicarboxylic Acid in Academic Research

Systematic Structural Modifications for Biological Probe Development

The development of biological probes from a lead compound like cis-piperidine-2,4-dicarboxylic acid involves deliberate and systematic structural changes. These modifications are designed to alter the molecule's physicochemical properties—such as solubility, lipophilicity, and metabolic stability—and to fine-tune its interaction with biological macromolecules.

The two carboxylic acid groups of this compound are primary targets for modification through the formation of ester and amide derivatives. This chemical strategy is employed to modulate the compound's polarity, cell permeability, and binding interactions.

Esterification of the carboxylic acids can neutralize their negative charge at physiological pH, which may enhance the molecule's ability to cross cellular membranes. Amide formation, by coupling the carboxylic acid with various amines, introduces a wide range of chemical diversity. mdpi.com This allows for the exploration of structure-activity relationships by systematically altering the size, shape, and electronic properties of the substituent. Research on related piperidine (B6355638) structures has demonstrated the synthesis of various amide derivatives, including piperidine-4-carboxamides and piperidine amides of chromone-2-carboxylic acid, to explore their potential as bioactive agents. acgpubs.orgresearchgate.net For instance, the compound 1-(Piperidine-2-carbonyl)-piperidine-4-carboxylic acid amide represents a specific example where one carboxylic acid function is converted to an amide to link two piperidine rings together. scbt.com

| Derivative Type | Purpose of Modification | Potential Impact on Properties | Representative Example Structure |